molecular formula C17H14N2O3 B2469844 2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole CAS No. 1081122-92-0

2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole

Cat. No.: B2469844
CAS No.: 1081122-92-0
M. Wt: 294.31
InChI Key: QTPFEISIQVYZNJ-UHFFFAOYSA-N
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Description

2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a benzyl group at position 2 and a 2,3-dihydrobenzo[b][1,4]dioxin moiety at position 3.

Properties

IUPAC Name

2-benzyl-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-2-4-12(5-3-1)10-16-18-19-17(22-16)13-6-7-14-15(11-13)21-9-8-20-14/h1-7,11H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPFEISIQVYZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl hydrazine with 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring exhibits electrophilic character at the C-2 position, enabling nucleophilic substitution reactions. In a study involving analogous compounds, the 2-thiol derivative underwent benzylation via reaction with benzyl bromide in acetonitrile under alkaline conditions (NaHCO₃), yielding 2-benzyl-substituted oxadiazoles with moderate to high efficiency . For the target compound, similar reactivity is expected, with potential substitutions involving:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) at elevated temperatures (60–80°C) to form 2-alkyl derivatives.

  • Arylation : Coupling with aryl halides under palladium catalysis (e.g., Suzuki-Miyaura conditions) .

Table 1: Representative Nucleophilic Substitution Reactions

ReagentConditionsProductYieldSource
Benzyl bromideACN, NaHCO₃, RT, 12h2-Benzyl oxadiazole derivative85%
Methyl iodideDMF, K₂CO₃, 60°C, 6h2-Methyl oxadiazole derivative78%

Oxidative Transformations

The benzodioxin moiety (2,3-dihydrobenzo[b] dioxin) undergoes oxidation under strong acidic or oxidative conditions. In one protocol, treatment with ceric ammonium nitrate (CAN) in acetic acid selectively oxidizes the dioxin ring to a quinone structure while preserving the oxadiazole core . This reactivity is critical for modifying electron-donating substituents in medicinal chemistry applications.

Functionalization via Cross-Coupling Reactions

The aromatic rings in the benzodioxin and benzyl groups enable site-selective modifications:

  • Buchwald-Hartwig amination : Introduction of amino groups at the benzodioxin’s para position using Pd(OAc)₂/Xantphos catalyst .

  • Electrophilic aromatic substitution : Nitration or sulfonation at the benzyl group’s ortho/para positions under standard conditions (HNO₃/H₂SO₄ or SO₃/H₂SO₄) .

Table 2: Cross-Coupling Reaction Parameters

Reaction TypeCatalyst/ReagentTemperatureTimeYieldSource
Buchwald-HartwigPd(OAc)₂, Xantphos100°C24h65%
NitrationHNO₃ (conc.), H₂SO₄0–5°C2h72%

Ring-Opening and Degradation Pathways

Under strongly acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions, the oxadiazole ring undergoes hydrolysis. For example, refluxing with 6M HCl cleaves the ring to form a thiosemicarbazide intermediate, which can further decompose into hydrazine derivatives . This reaction is critical for stability assessments in drug development.

Radical Scavenging Activity

Density functional theory (DFT) studies on structurally related 1,3,4-oxadiazoles reveal that the benzodioxin group enhances hydrogen atom transfer (HAT) and single-electron transfer (SET) capabilities, making the compound a potent antioxidant . Experimental IC₅₀ values for radical scavenging (DPPH assay) range from 4.8–5.5 μM, comparable to ascorbic acid .

Biological Alkylation in Medicinal Contexts

In anticancer studies, derivatives of this compound undergo metabolic activation to form reactive intermediates that alkylate DNA or protein targets. For instance, thiol-containing analogs demonstrate selective cytotoxicity against leukemia (HL-60) and breast cancer (MDA-MB-468) cell lines with IC₅₀ values <10 μM .

Key Research Findings

  • Synthetic Flexibility : The oxadiazole core allows modular derivatization, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .

  • Stability Concerns : Hydrolytic degradation under physiological pH (7.4) limits bioavailability, necessitating prodrug strategies .

  • Mechanistic Insights : Docking studies indicate interactions with kinase ATP-binding pockets (e.g., GSK-3α), suggesting therapeutic potential in neurodegenerative diseases .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the oxadiazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The specific arrangement of substituents on the oxadiazole ring contributes to its unique biological activities.

Synthesis and Derivatives

Research has shown that derivatives of 1,3,4-oxadiazoles can be synthesized through various methods such as condensation reactions and cyclization processes. These derivatives often exhibit enhanced biological activities compared to their parent compounds. For instance, a study synthesized a series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted anilines and evaluated their anti-diabetic and anti-inflammatory properties .

Anti-Cancer Activity

  • Mechanism of Action : The anti-cancer properties of 2-benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole have been linked to its ability to induce apoptosis in cancer cells. A study demonstrated that certain oxadiazole derivatives showed significant cytotoxic effects against glioblastoma cell lines through DNA damage mechanisms .
  • Case Studies : In vitro assays have revealed that specific derivatives like 5b and 5d exhibited remarkable efficacy in reducing cell viability in cancer models. These compounds were further tested for their ability to form colonies and induce DNA fragmentation in cancer cells .

Anti-Diabetic Properties

  • Mechanism of Action : The compound has also been evaluated for its anti-diabetic effects. Studies using genetically modified Drosophila melanogaster models indicated that certain derivatives significantly lowered glucose levels, showcasing their potential as therapeutic agents for diabetes management .
  • Case Studies : The anti-diabetic activity was particularly notable in compounds 5d and 5f, which demonstrated improved glucose regulation compared to other synthesized oxadiazoles .

Additional Biological Activities

Beyond anti-cancer and anti-diabetic effects, oxadiazole derivatives are known for their broad spectrum of biological activities including:

  • Antimicrobial : Several studies have reported that oxadiazoles exhibit antibacterial and antifungal properties against various pathogens .
  • Anticonvulsant : Compounds containing the oxadiazole ring have been investigated for their anticonvulsant effects in animal models .

Mechanism of Action

The mechanism of action of 2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to its biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Physicochemical Properties

The 1,3,4-oxadiazole derivatives share a common core but differ in substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Features and Physicochemical Properties
Compound ID/Name Substituents (Position 2/5) Melting Point (°C) Yield (%) Key Structural Features Source
Target Compound 2-Benzyl, 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) Not reported Not reported Benzyl enhances lipophilicity
3.6: 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(4′-(trifluoromethyl)-[1,1′-biphenyl]-3-yl) 4′-(Trifluoromethyl)biphenyl, 2,3-dihydrobenzodioxin 160–162 92 CF3 group improves metabolic stability
3.10: 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(3-(pyridin-4-yl)phenyl) Pyridin-4-ylphenyl 194–196 95 Pyridine enhances polar interactions
Compound 65 () 5-(2-Methylbenzylthio) Not reported Not reported Thioether linker improves bioavailability
8g: 2-((3',5'-Difluorobiphenyl-4-yl)methylthio)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole Difluorobiphenylmethylthio Not reported 41 Fluorine atoms enhance binding affinity

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF3) : Compound 3.6 exhibits a moderate melting point (160–162°C) and high yield (92%), attributed to the trifluoromethyl group’s stabilizing effects .
  • Heteroaromatic Substitutions (e.g., Pyridine) : Compound 3.10 shows a higher melting point (194–196°C) due to increased polarity from the pyridine ring, which may enhance target binding .
  • Thioether Linkers : Compounds with sulfur-based substituents (e.g., Compound 65, 8g) demonstrate improved solubility and bioavailability, though yields vary significantly (12–58%) depending on synthetic complexity .

Key Findings :

  • Telomerase Inhibition : Compound 65 (IC50 = 1.27 µM) outperforms 5-fluorouracil in cytotoxicity assays, likely due to the 2-methylbenzylthio group optimizing steric and electronic interactions with telomerase .

Biological Activity

2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and other therapeutic applications.

Chemical Structure

The chemical structure of 2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole can be represented as follows:

  • Molecular Formula : C25_{25}H22_{22}N4_{4}O3_{3}S
  • SMILES : C1COC2=C(O1)C=CC(=C2)N3C(=NN=C3SCC(=O)NC4=CC=CC=C4)CC5=CC=CC=C5

Anticancer Properties

Recent studies indicate that oxadiazole derivatives exhibit significant anticancer activity. The 1,3,4-oxadiazole scaffold has been shown to interact with various biological targets involved in cancer progression:

  • Mechanism of Action :
    • Inhibition of growth factors and enzymes associated with cancer cell proliferation.
    • Targeting specific proteins such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell survival and growth .
  • Cell Line Studies :
    • Compounds based on the oxadiazole structure have been tested against different cancer cell lines. For example, derivatives have shown IC50_{50} values ranging from 1.4 µM to 29.3 µM against MCF-7 and MDA-MB-231 breast cancer cells .
    • The compound 5u , a derivative similar to 2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole, exhibited significant cytotoxicity compared to standard drugs like Olaparib .

Other Biological Activities

Besides anticancer properties, oxadiazole derivatives have demonstrated a wide range of biological activities:

  • Antimicrobial Activity : Several studies have highlighted the effectiveness of oxadiazole compounds against various bacterial and fungal strains.
  • Anti-inflammatory Effects : Oxadiazoles have been noted for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a study published in MDPI, several oxadiazole derivatives were synthesized and screened for their ability to inhibit cell viability in breast cancer models. Notably:

  • Compound 5u showed an IC50_{50} of 1.4 µM against MCF-7 cells.
  • The efficacy was comparable to established chemotherapeutics .

Case Study 2: Mechanistic Insights

Research highlighted the interaction of oxadiazoles with PARP enzymes:

  • Compounds were tested for their capacity to inhibit PARP activity in vitro. Results indicated that specific derivatives significantly reduced PARP activity at low concentrations .

Data Table: Biological Activity Summary

Activity TypeCompoundIC50_{50} (µM)Target
Anticancer (MCF-7)5u1.4Breast Cancer
Anticancer (MDA-MB-231)5u29.3Triple-negative Breast Cancer
PARP Inhibition5uVariesPARP Enzyme

Q & A

Q. What are the standard synthetic routes for preparing 2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole?

Methodological Answer: A common approach involves cyclocondensation reactions. For example, substituted triazoles or hydrazides can react with carbonyl-containing precursors under reflux conditions. A typical protocol involves dissolving a triazole derivative (e.g., 4-amino-3,5-bis(2-dichlorophenoxy)-1,2,4-triazole) in absolute ethanol with glacial acetic acid as a catalyst, followed by reaction with a substituted benzaldehyde derivative under reflux for 4–6 hours. The solvent is evaporated under reduced pressure, and the crude product is purified via recrystallization or column chromatography . Alternative routes may use 1,3-dipolar cycloaddition of nitrile oxides with benzyl-substituted precursors, optimized for regioselectivity .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Structural elucidation relies on spectroscopic and analytical techniques:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, with benzyl protons typically appearing as a singlet (~δ 4.5–5.0 ppm) and dihydrobenzodioxin protons as multiplets (~δ 6.5–7.5 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction resolves bond lengths and angles, particularly for the oxadiazole ring and substituent orientations .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer: Initial screening often includes:

  • Enzyme Inhibition Assays: Test against targets like cyclooxygenase (COX) or acetylcholinesterase (AChE) using spectrophotometric methods.
  • Cytotoxicity Studies: MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values.
  • Receptor Binding Assays: Radioligand displacement studies for GABAA_A or serotonin receptors, given structural similarities to benzodiazepines .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs). Pharmacokinetic parameters like logP (lipophilicity) and bioavailability can be modeled via software such as SwissADME or QikProp. Density functional theory (DFT) calculations (e.g., Gaussian 09) assess electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications for improved metabolic stability .

Q. What strategies resolve contradictions in bioactivity data across different studies?

Methodological Answer: Discrepancies may arise from:

  • Purity Issues: Validate compound purity (>95%) via HPLC or TLC before assays.
  • Solubility Variability: Use standardized solvents (e.g., DMSO with <0.1% water) to ensure consistent dissolution.
  • Assay Conditions: Control pH, temperature, and co-factor concentrations (e.g., Mg2+^{2+} for kinase assays). Reproduce conflicting studies under identical conditions to isolate variables .

Q. How can reaction yields be improved for large-scale synthesis?

Methodological Answer: Optimize via:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., DMAP) to accelerate cyclization.
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 6 hours to 30 minutes) while maintaining yield.
  • Green Chemistry Approaches: Replace ethanol with ionic liquids or supercritical CO2_2 to enhance atom economy .

Q. What advanced analytical techniques characterize its polymorphic forms?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC): Identify melting points and phase transitions.
  • Powder X-ray Diffraction (PXRD): Distinguish crystalline vs. amorphous forms.
  • Solid-State NMR: Resolve hydrogen-bonding networks and molecular packing .

Key Considerations for Researchers

  • Mechanistic Studies: Use kinetic isotope effects (KIE) or trapping experiments to elucidate reaction pathways .
  • Ethical Compliance: Adhere to safety protocols for handling halogenated intermediates and cytotoxic derivatives .

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